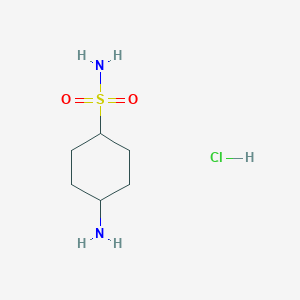

4-氨基环己烷-1-磺酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Aminocyclohexane-1-sulfonamide;hydrochloride is a derivative of sulfonamide, a group known for its inhibitory activity on carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes. The research on sulfonamide derivatives has been extensive due to their potential therapeutic applications, particularly in the treatment of conditions like glaucoma, epilepsy, and certain types of cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives has been explored in various studies. For instance, a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides was synthesized to evaluate their inhibitory activity on different isoforms of human carbonic anhydrase . Another study utilized superacid HF/SbF5 chemistry to synthesize halogen-containing N-substituted 4-aminobenzenesulfonamides, which were also tested as inhibitors for carbonic anhydrase isoforms . These methods highlight the chemical versatility and the potential for structural modification in sulfonamide compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In one study, the structure of a sulfonamide compound was characterized using various techniques, including FT-IR, NMR, UV-Vis, and X-ray single crystal techniques . The compound crystallized in the monoclinic space group, and its geometric parameters were determined. Density functional theory (DFT) calculations were also performed to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the nature of their substituents. The presence of halogen atoms, particularly fluorine, in the β position of the sulfonamide function has been found to strongly favor carbonic anhydrase inhibition . This suggests that specific chemical modifications can enhance the biological activity and selectivity of these compounds towards certain isoforms of carbonic anhydrases, which is important for targeted therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and crystalline structure, are essential for their practical use as drugs. The study that synthesized and characterized a sulfonamide compound by growing it as a high-quality single crystal indicates the importance of these properties in drug development . Additionally, theoretical calculations such as Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO) analysis provide insights into the electronic properties and potential reactivity of these molecules .

科学研究应用

化学合成的新型催化剂

4-氨基环己烷-1-磺酰胺盐酸盐衍生物已被探索作为化学合成中的催化剂。例如,一种新型的纳米级 N-磺化布朗斯台德酸性催化剂被开发并表征,显示出在无溶剂条件下通过四组分缩合过程促进六氢喹啉一步合成的高效性。该催化剂在短反应时间内展示了优异的产率,并且可以多次重复使用而不会丧失催化活性 (Goli-Jolodar, Shirini, & Seddighi, 2016)。

杂环磺酰胺的开发

研究重点是使用硫官能化的氨基丙烯醛衍生物高效且选择性地合成杂环磺酰氯、磺酰氟和磺酰胺。一种三步并行药物化学方案用于合成吡唑-4-磺酰胺,突出了这些试剂在获取杂环磺酰氟(包括嘧啶和吡啶)中的效用 (Tucker, Chenard, & Young, 2015)。

氨甲环酸的磺酰胺衍生物

一项关于氨甲环酸(4-氨基甲基-环己烷羧酸)与磺酰氯反应生成四种磺酰胺衍生物的研究。这项研究探索了它们的立体行为和范德华相互作用,揭示了这些分子通过不同类型的氢键相互作用使自身稳定 (Ashfaq 等,2016)。

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

The primary target of 4-Aminocyclohexane-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

4-Aminocyclohexane-1-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting the multiplication of bacteria .

Biochemical Pathways

The compound affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, it disrupts the synthesis of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth and multiplication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the action of 4-Aminocyclohexane-1-sulfonamide hydrochloride is the inhibition of bacterial growth and multiplication . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the growth of the bacteria .

Action Environment

The action, efficacy, and stability of 4-Aminocyclohexane-1-sulfonamide hydrochloride can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action and stability.

属性

IUPAC Name |

4-aminocyclohexane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCLEDUHODVLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

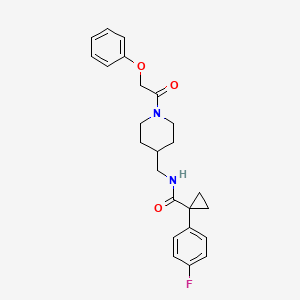

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2155853-10-2 |

Source

|

| Record name | 4-aminocyclohexane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)

![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2533004.png)

![N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B2533007.png)

![N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride](/img/structure/B2533008.png)

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)